molecular formula C8H12O4 B041144 Fumaric Acid Mono-Tert-Butyl Ester CAS No. 135355-96-3

Fumaric Acid Mono-Tert-Butyl Ester

Cat. No. B041144
M. Wt: 172.18 g/mol
InChI Key: BAXKSCVINAKVNE-SNAWJCMRSA-N
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Description

Fumaric Acid Mono-Tert-Butyl Ester is a derivative of fumaric acid, a key intermediate in the citric acid cycle. This compound is significant in various biochemical and industrial applications.

Synthesis Analysis

  • Fumaric acid esters can be synthesized through various methods. For instance, the synthesis of fumaric acid alkyl 3-PG esters involves dissolving n-propyl gallate in pyridine and reacting it with fumaric acid monoalkyl monochloride (Wu Yue, 2002).
  • Another method involves the photo-crosslinking of fumaric acid monoethyl ester-functionalized poly(trimethylene carbonate) oligomers for drug delivery applications (Jansen et al., 2010).

Molecular Structure Analysis

  • The molecular structure of fumaric acid esters, including Mono-Tert-Butyl Ester, is characterized by specific functional groups that enable various chemical reactions and applications.

Chemical Reactions and Properties

  • Fumaric acid esters exhibit a range of chemical reactions due to their functional groups. For example, they can undergo polymerization and crosslinking reactions as seen in the synthesis of biodegradable networks (Grijpma et al., 2005).

Physical Properties Analysis

  • The physical properties of fumaric acid esters, such as solubility and melting point, are influenced by their molecular structure and functional groups.

Chemical Properties Analysis

  • Fumaric acid esters demonstrate various chemical properties, including reactivity with different chemical agents and potential for forming polymers. For example, polymerization of di-tert-butyl fumarate and synthesis of high molecular weight poly(fumaric acid) from its polymer were investigated by Otsu et al. (1984), highlighting the compound's chemical versatility (Otsu et al., 1984).

Scientific Research Applications

  • Biological Studies : It has been used to study the effects of isomers of monobutyl-o-phthalate on testicular effects and zinc metabolism in rats (Foster et al., 1981).

  • Food Safety : In food science, it demonstrated antibotulinal efficacy, preventing toxin formation in cans of comminuted nitrite-free bacon (Huhtanen, 1983).

  • Chemical Engineering, Pharmaceuticals, and Biotechnology : Its synthesized esters have potential applications in these fields (Wu Yue, 2002).

  • Medical Research : It is being tested in clinical studies for potential treatments for multiple sclerosis and may alter glutathione and heme oxygenase metabolism in oligodendrocytes (Thiessen et al., 2010). Additionally, Fumaric Acid Esters (FAE) have shown immunomodulatory effects and potential in treating multiple sclerosis (Moharregh-Khiabani et al., 2009).

  • Dermatology : FAEs are effective in treating psoriasis with a good long-term safety profile (Yazdi & Mrowietz, 2008). They are used as a first-line systemic treatment for chronic plaque psoriasis in Germany, showing proven efficacy and low toxicity (Wain et al., 2010).

  • Analytical Chemistry : This compound is also instrumental in a quantitative method for the gas chromatographic analysis of short-chain monocarboxylic and dicarboxylic acids in fermentation media (Salanitro & Muirhead, 1975).

Safety And Hazards

Fumaric Acid Mono-Tert-Butyl Ester may form combustible dust concentrations in air and cause serious eye irritation . It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Future Directions

The ability to selectively transesterify β-keto esters is a useful transformation in organic synthesis . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production,

properties

IUPAC Name

(E)-4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXKSCVINAKVNE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fumaric Acid Mono-Tert-Butyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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